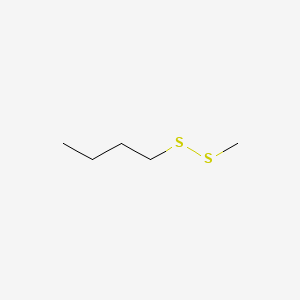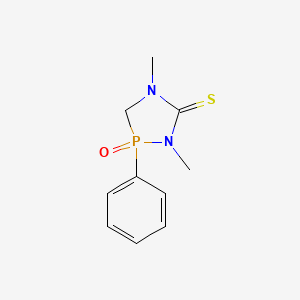
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a phosphorus atom integrated into a five-membered ring, along with sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phosphorus, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic
Propriétés
Numéro CAS |
57848-45-0 |
|---|---|
Formule moléculaire |
C10H13N2OPS |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1,4-dimethyl-2-oxo-2-phenyl-1,4,2λ5-diazaphospholidine-5-thione |
InChI |
InChI=1S/C10H13N2OPS/c1-11-8-14(13,12(2)10(11)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
APSBGEGECFALBH-UHFFFAOYSA-N |
SMILES canonique |
CN1CP(=O)(N(C1=S)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
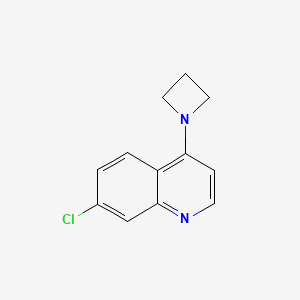
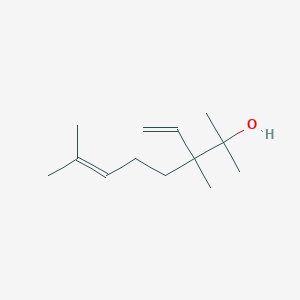
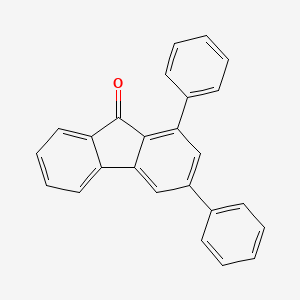
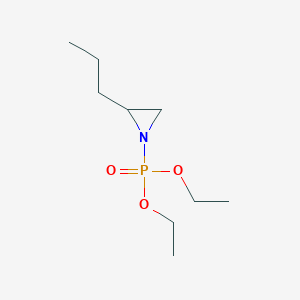
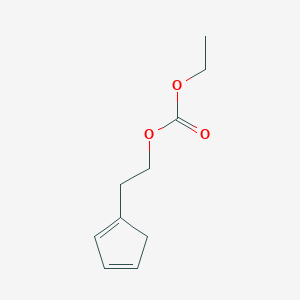
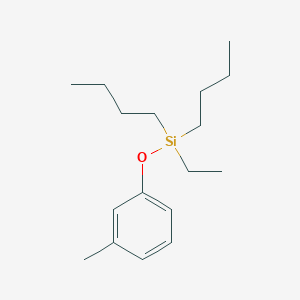

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)
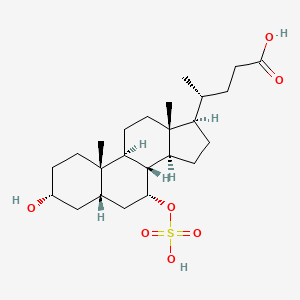
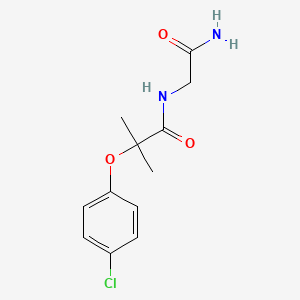
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
